molecular formula C10H18FNO3 B1403544 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine CAS No. 1408075-27-3

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine

Cat. No.: B1403544
CAS No.: 1408075-27-3
M. Wt: 219.25 g/mol
InChI Key: ALNOXPVVVXJNHA-UHFFFAOYSA-N
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Description

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine is a fluorinated amino alcohol that has gained recognition for its diverse applications in scientific, industrial, and medicinal fields. The compound is characterized by its unique structure, which includes a fluorine atom and a hydroxyethyl group attached to an azetidine ring. This structural configuration imparts distinct chemical properties that make it valuable in various research and industrial applications.

Preparation Methods

The synthesis of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorine Atom: Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions.

    Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reduction of the azetidine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. These interactions contribute to the compound’s biological effects, which are being explored in various therapeutic contexts.

Comparison with Similar Compounds

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine can be compared with other similar compounds, such as:

    1-Boc-3-chloro-3-(hydroxyethyl)azetidine: This compound has a chlorine atom instead of fluorine, resulting in different reactivity and biological properties.

    1-Boc-3-fluoro-3-(hydroxymethyl)azetidine: The presence of a hydroxymethyl group instead of hydroxyethyl alters the compound’s steric and electronic characteristics.

    1-Boc-3-fluoro-3-(hydroxypropyl)azetidine: The hydroxypropyl group introduces additional flexibility and potential for further functionalization.

The uniqueness of this compound lies in its specific combination of fluorine and hydroxyethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-fluoro-3-(2-hydroxyethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-6-10(11,7-12)4-5-13/h13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNOXPVVVXJNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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